

# A Comparative Analysis of Solcitinib and Upadacitinib for Inflammatory Diseases

Author: BenchChem Technical Support Team. Date: December 2025



A detailed examination of two selective JAK1 inhibitors, **Solcitinib** and Upadacitinib, this guide offers a comparative overview of their mechanism of action, preclinical selectivity, and clinical trial outcomes. The information is intended for researchers, scientists, and drug development professionals to provide a comprehensive understanding of these two therapeutic agents.

This guide synthesizes available data on **Solcitinib** (GSK2586184) and Upadacitinib, focusing on their roles as selective inhibitors of Janus kinase 1 (JAK1). While both molecules target the same signaling pathway, differences in their selectivity profiles, and the extent of their clinical development provide a basis for comparison. Upadacitinib has undergone extensive clinical evaluation across a range of autoimmune diseases, leading to its approval for several indications. **Solcitinib**, on the other hand, has been investigated in earlier phase trials for conditions such as psoriasis and systemic lupus erythematosus.

# Mechanism of Action: Targeting the JAK-STAT Pathway

Both **Solcitinib** and Upadacitinib function by inhibiting the Janus kinase (JAK) family of enzymes, which are critical components of the JAK-STAT signaling pathway. This pathway is instrumental in transducing signals for a multitude of cytokines and growth factors that drive inflammatory and immune responses. By selectively targeting JAK1, these inhibitors aim to modulate the pathological inflammatory processes central to many autoimmune disorders. The binding of cytokines to their receptors on the cell surface activates associated JAKs, which in turn phosphorylate and activate Signal Transducer and Activator of Transcription (STAT)



proteins. Activated STATs then translocate to the nucleus to regulate the transcription of inflammatory genes. **Solcitinib** and Upadacitinib, by blocking JAK1, interrupt this cascade.





Click to download full resolution via product page

Caption: The JAK-STAT signaling pathway and the inhibitory action of **Solcitinib** and Upadacitinib.

## **Preclinical Selectivity**

The selectivity of JAK inhibitors is a key determinant of their efficacy and safety profiles. Both **Solcitinib** and Upadacitinib are selective for JAK1 over other JAK isoforms (JAK2, JAK3, and TYK2).

| Kinase | Solcitinib<br>(IC50, nM)[1] | Upadacitinib<br>(IC50, µM) | Selectivity vs JAK1 (Solcitinib)[1] | Selectivity vs<br>JAK1<br>(Upadacitinib) |
|--------|-----------------------------|----------------------------|-------------------------------------|------------------------------------------|
| JAK1   | 9.8                         | 0.043                      | 1x                                  | 1x                                       |
| JAK2   | 107.8                       | 0.12                       | 11x                                 | ~2.8x                                    |
| JAK3   | 539                         | 2.3                        | 55x                                 | ~53.5x                                   |
| TYK2   | 225.4                       | 4.7                        | 23x                                 | ~109.3x                                  |

Note: IC50

values represent

the concentration

of the drug

required to inhibit

50% of the

enzyme's activity.

A higher fold

selectivity

indicates greater

specificity for

JAK1.

## **Experimental Protocols JAK Selectivity Assays**



The selectivity of both **Solcitinib** and Upadacitinib was determined using in vitro enzymatic and cell-based assays.



#### Click to download full resolution via product page

Caption: Workflow for determining JAK inhibitor selectivity through enzymatic and cell-based assays.

Enzymatic Assays: Recombinant human JAK enzymes (JAK1, JAK2, JAK3, and TYK2) are incubated with varying concentrations of the inhibitor.[2] The kinase reaction is initiated by the addition of ATP and a specific substrate peptide.[2] The level of substrate phosphorylation is then measured, typically using methods like fluorescence resonance energy transfer (FRET) or luminescence, to determine the half-maximal inhibitory concentration (IC50) for each JAK isoform.[2]

Cell-Based Assays: Whole blood or isolated peripheral blood mononuclear cells are pre-treated with the inhibitor and then stimulated with specific cytokines to activate different JAK-STAT pathways. For example, IL-6 is used to assess JAK1/2 signaling, while IL-4 can be used to evaluate JAK1/3 signaling. The phosphorylation of downstream STAT proteins is then quantified using techniques like flow cytometry to assess the inhibitor's potency and selectivity within a cellular context.

## **Clinical Trial Data**



#### Solcitinib in Psoriasis

A Phase IIa, randomized, placebo-controlled study evaluated the efficacy and safety of **Solcitinib** in patients with moderate-to-severe plaque psoriasis.

| Treatment Group (twice daily) | PASI 75 Response at Week 12 (%)[3][4][5] |  |
|-------------------------------|------------------------------------------|--|
| Placebo                       | 0                                        |  |
| Solcitinib 100 mg             | 13                                       |  |
| Solcitinib 200 mg             | 25                                       |  |
| Solcitinib 400 mg             | 57                                       |  |

Experimental Protocol: Psoriasis Area and Severity Index (PASI) The Psoriasis Area and Severity Index (PASI) is a widely used tool to measure the severity and extent of psoriasis.[4][5] [6][7][8] The body is divided into four regions: head, trunk, upper extremities, and lower extremities.[6][7][8] In each region, the severity of erythema (redness), induration (thickness), and desquamation (scaling) is assessed on a 0 to 4 scale.[6][7][8] The percentage of area affected in each region is also scored.[6][7][8] A final PASI score, ranging from 0 to 72, is calculated using a formula that weights each region's score by its percentage of total body surface area.[5][6][7] A PASI 75 response indicates at least a 75% reduction in the baseline PASI score.[5][8]

Safety Profile of **Solcitinib**: In the psoriasis trial, the overall incidence of adverse events was similar across treatment groups.[9][10] Five serious adverse events were reported, with two considered possibly related to the treatment: one case of ureteral calculus and one case of severe thrombocytopenia.[9] A Phase II study of **Solcitinib** in systemic lupus erythematosus was discontinued due to a lack of efficacy.

## **Upadacitinib in Rheumatoid Arthritis**

Upadacitinib has been extensively studied in the SELECT clinical trial program for rheumatoid arthritis (RA).

SELECT-BEYOND Trial: This Phase III trial evaluated Upadacitinib in patients with an inadequate response or intolerance to biologic disease-modifying antirheumatic drugs



#### (bDMARDs).[7][11][12][13][14][15][16]

| Outcome at Week 12 | Placebo | Upadacitinib 15 mg once<br>daily |
|--------------------|---------|----------------------------------|
| ACR20 Response (%) | 28      | 65                               |
| DAS28-CRP ≤3.2 (%) | 14      | 43                               |

SELECT-COMPARE Trial: This Phase III trial compared Upadacitinib to adalimumab in patients with an inadequate response to methotrexate.[8][10][17][18][19][20][21]

| Outcome at Week 12             | Adalimumab 40 mg every other week | Upadacitinib 15 mg once<br>daily |
|--------------------------------|-----------------------------------|----------------------------------|
| ACR50 Response (%)             | 29                                | 45                               |
| DAS28-CRP <2.6 (Remission) (%) | 18                                | 29                               |

Experimental Protocols: Rheumatoid Arthritis Efficacy Endpoints

- American College of Rheumatology (ACR) Response Criteria: The ACR20, ACR50, and ACR70 represent a 20%, 50%, and 70% improvement, respectively, in tender and swollen joint counts, plus at least a 20%, 50%, or 70% improvement in three of the following five criteria: patient's global assessment of disease activity, physician's global assessment of disease activity, patient's assessment of pain, Health Assessment Questionnaire-Disability Index (HAQ-DI), and C-reactive protein (CRP) or erythrocyte sedimentation rate (ESR) levels.[3][22][23][24][25]
- Disease Activity Score 28-C-Reactive Protein (DAS28-CRP): This is a composite index used to measure RA disease activity. [26] [27] [28] [29] [30] It is calculated using a formula that includes the number of tender and swollen joints (out of 28), the patient's global health assessment on a visual analog scale, and the serum CRP level. [26] [27] [28] [30] A score of ≤3.2 indicates low disease activity, and a score of <2.6 is considered remission. [27] [29]</li>



Health Assessment Questionnaire-Disability Index (HAQ-DI): This is a patient-reported outcome measure that assesses the degree of difficulty a person has in performing daily activities.[12][31][32][33][34] It consists of 20 questions in eight categories, with scores ranging from 0 (no disability) to 3 (severely disabled).[12][31][33][34]

Safety Profile of Upadacitinib: In the SELECT clinical trial program, the safety profile of Upadacitinib was generally consistent with that of other JAK inhibitors.[18][21] Commonly reported adverse events included upper respiratory tract infections, nasopharyngitis, and headache.[18] An increased risk of herpes zoster and elevations in creatine phosphokinase were observed with Upadacitinib compared to placebo and adalimumab.[18][21] Rates of serious infections, malignancies, major adverse cardiovascular events, and venous thromboembolism were generally comparable between Upadacitinib and adalimumab.[21]

### Conclusion

**Solcitinib** and Upadacitinib are both selective JAK1 inhibitors with the potential to treat a range of inflammatory and autoimmune diseases. Upadacitinib has a more extensive clinical development program and has demonstrated efficacy and a generally manageable safety profile across multiple indications, leading to its approval for several conditions. **Solcitinib** has shown promise in a Phase II trial for psoriasis, but its development appears less advanced, and a trial in lupus was halted. Further research, including head-to-head comparative trials, would be necessary to definitively establish the relative efficacy and safety of these two JAK1 inhibitors. The data presented in this guide provides a foundation for understanding the current landscape of these two therapeutic agents.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Preclinical Characterization of the Selective JAK1 Inhibitor LW402 for Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

### Validation & Comparative





- 3. quanticate.com [quanticate.com]
- 4. Psoriasis Area Severity Index (PASI) Calculator [pasi.corti.li]
- 5. Disease Assessment in Psoriasis PMC [pmc.ncbi.nlm.nih.gov]
- 6. PASI score: Definition and how to calculate [medicalnewstoday.com]
- 7. gpnotebook.com [gpnotebook.com]
- 8. Canadian Psoriasis CAPP PASI Score [canadianpsoriasis.ca]
- 9. researchgate.net [researchgate.net]
- 10. Investigation of selective JAK1 inhibitor GSK2586184 for the treatment of psoriasis in a randomized placebo-controlled phase IIa study PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficacy and safety of upadacitinib in patients with rheumatoid arthritis and inadequate response or intolerance to biological treatments: results through 5 years from the SELECT-BEYOND study PMC [pmc.ncbi.nlm.nih.gov]
- 12. Health Assessment Questionnaire: HAQ-DI Scoring System Guide [sprypt.com]
- 13. Efficacy and safety of upadacitinib in patients with rheumatoid arthritis and inadequate response or intolerance to biological treatments: results through 5 years from the SELECT-BEYOND study PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Safety and efficacy of upadacitinib in patients with active rheumatoid arthritis refractory to biologic disease-modifying anti-rheumatic drugs (SELECT-BEYOND): a double-blind, randomised controlled phase 3 trial [medicinesresources.nhs.uk]
- 16. Efficacy and safety of upadacitinib in patients with rheumatoid arthritis and inadequate response or intolerance to biological treatments: results through 5 years from the SELECT-BEYOND study - Publications - Immune-Mediated Inflammatory Disease Forum [imidforum.com]
- 17. Long-term safety and efficacy of upadacitinib versus adalimumab in patients with rheumatoid arthritis: 5-year data from the phase 3, randomised SELECT-COMPARE study -PMC [pmc.ncbi.nlm.nih.gov]
- 18. SELECT-COMPARE Upadacitinib for Rheumatoid Arthritis [52in52.goodybedside.georgetown.domains]
- 19. Upadacitinib vs Adalimumab for Rheumatoid Arthritis · Info for Participants · Phase Phase 3 Clinical Trial 2025 | Power | Power [withpower.com]
- 20. Safety and effectiveness of upadacitinib or adalimumab plus methotrexate in patients with rheumatoid arthritis over 48 weeks with switch to alternate therapy in patients with

### Validation & Comparative

Check Availability & Pricing



insufficient response | Annals of the Rheumatic Diseases [ard.bmj.com]

- 21. rmdopen.bmj.com [rmdopen.bmj.com]
- 22. healthcentral.com [healthcentral.com]
- 23. RHEUMATOID ARTHRITIS RESPONSE CRITERIA AND PATIENT-REPORTED IMPROVEMENT IN ARTHRITIS ACTIVITY: Is an ACR20 Response Meaningful to Patients?
   PMC [pmc.ncbi.nlm.nih.gov]
- 24. remissionmedical.com [remissionmedical.com]
- 25. The ACR20 and defining a threshold for response in rheumatic diseases: too much of a good thing PMC [pmc.ncbi.nlm.nih.gov]
- 26. Conversion among the 28-joint count activity indices for rheumatoid arthritis PMC [pmc.ncbi.nlm.nih.gov]
- 27. How to calculate the DAS28 [das-score.nl]
- 28. Disease Activity Score-28 for Rheumatoid Arthritis with CRP (DAS28-CRP) [mdcalc.com]
- 29. reference.medscape.com [reference.medscape.com]
- 30. 4s-dawn.com [4s-dawn.com]
- 31. The Stanford Health Assessment Questionnaire: Dimensions and Practical Applications PMC [pmc.ncbi.nlm.nih.gov]
- 32. teams.semel.ucla.edu [teams.semel.ucla.edu]
- 33. niehs.nih.gov [niehs.nih.gov]
- 34. clinexprheumatol.org [clinexprheumatol.org]
- To cite this document: BenchChem. [A Comparative Analysis of Solcitinib and Upadacitinib for Inflammatory Diseases]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b610914#a-comparative-study-of-solcitinib-and-upadacitinib]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com